molecular formula C7H7FN2O3S B1521548 4-(Carbamoylamino)benzene-1-sulfonyl fluoride CAS No. 1193387-13-1

4-(Carbamoylamino)benzene-1-sulfonyl fluoride

Cat. No.: B1521548
CAS No.: 1193387-13-1
M. Wt: 218.21 g/mol
InChI Key: CIXVJFSPGNLQNF-UHFFFAOYSA-N
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Description

4-(Carbamoylamino)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C(_7)H(_7)FN(_2)O(_3)S and a molecular weight of 218.21 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a carbamoylamino group. It is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carbamoylamino)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl fluoride with urea under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Carbamoylamino)benzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases, resulting in the formation of sulfonic acids and amines.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Hydrolysis: Conducted in aqueous acidic or basic conditions, often at elevated temperatures.

    Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used depending on the desired transformation.

Major Products Formed

    Nucleophilic Substitution: Produces substituted sulfonamides or sulfonates.

    Hydrolysis: Yields sulfonic acids and corresponding amines.

    Oxidation and Reduction: Leads to various oxidized or reduced derivatives, depending on the reaction conditions.

Scientific Research Applications

4-(Carbamoylamino)benzene-1-sulfonyl fluoride is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.

    Biology: Employed in the study of enzyme inhibition, as the sulfonyl fluoride group can act as a covalent inhibitor of serine proteases.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(Carbamoylamino)benzene-1-sulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This covalent attachment inhibits the enzyme’s activity, making it a valuable tool for studying enzyme function and for developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzenesulfonyl fluoride: Similar structure but with an aminomethyl group instead of a carbamoylamino group.

    4-(Nitro)benzenesulfonyl fluoride: Contains a nitro group, which alters its reactivity and applications.

    4-(Methoxy)benzenesulfonyl fluoride: Features a methoxy group, affecting its chemical properties and uses.

Uniqueness

4-(Carbamoylamino)benzene-1-sulfonyl fluoride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both the carbamoylamino and sulfonyl fluoride groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-(carbamoylamino)benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3S/c8-14(12,13)6-3-1-5(2-4-6)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXVJFSPGNLQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-13-1
Record name 4-(carbamoylamino)benzene-1-sulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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